tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include tert-butyl esters, thiazole derivatives, and pyrrolidine compounds. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine: In medicine, this compound may have potential therapeutic applications. Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new materials and products .
Mechanism of Action
The mechanism of action of tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or gene expression .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-[(2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl]-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentylcarbamate
Uniqueness: tert-Butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-20-13(10-24-11)14-6-5-7-21(14)15-9-18-12(8-19-15)16(22)23-17(2,3)4/h8-10,14H,5-7H2,1-4H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXGZJAUPXHNEH-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CCCN2C3=NC=C(N=C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H]2CCCN2C3=NC=C(N=C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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